molecular formula C17H20O4 B1655482 1-Methoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene CAS No. 3722-61-0

1-Methoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene

Cat. No.: B1655482
CAS No.: 3722-61-0
M. Wt: 288.34 g/mol
InChI Key: PHDJRROBCDCWPT-UHFFFAOYSA-N
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Description

Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[2-methoxy-] is an organic compound with the molecular formula C15H16O4. It is a derivative of benzene, featuring two methoxy groups and a 1,3-propanediylbis(oxy) linkage. This compound is known for its unique chemical structure and properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[2-methoxy-] typically involves the reaction of 1,3-dibromopropane with 2-methoxyphenol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by the 2-methoxyphenol groups, forming the desired compound.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[2-methoxy-] can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[2-methoxy-] undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of simpler hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[2-methoxy-] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[2-methoxy-] exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diphenylpropane: Similar structure but lacks the methoxy groups.

    1,3-Diphenylpropane: Another related compound with a similar backbone.

    Ethylene glycol diphenyl ether: Features an ethylene glycol linkage instead of the 1,3-propanediylbis(oxy) linkage.

Uniqueness

Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[2-methoxy-] is unique due to its specific combination of methoxy groups and the 1,3-propanediylbis(oxy) linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

3722-61-0

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

1-methoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene

InChI

InChI=1S/C17H20O4/c1-18-14-8-3-5-10-16(14)20-12-7-13-21-17-11-6-4-9-15(17)19-2/h3-6,8-11H,7,12-13H2,1-2H3

InChI Key

PHDJRROBCDCWPT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCCCOC2=CC=CC=C2OC

Canonical SMILES

COC1=CC=CC=C1OCCCOC2=CC=CC=C2OC

Origin of Product

United States

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